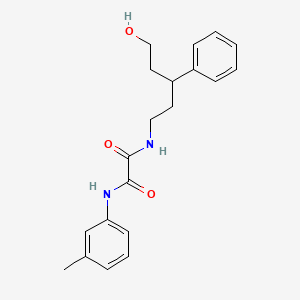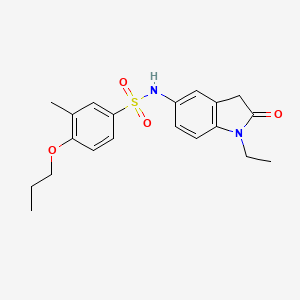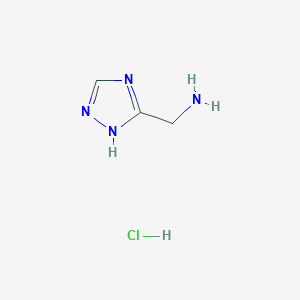
N1-(5-hydroxy-3-phenylpentyl)-N2-(m-tolyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-hydroxy-3-phenylpentyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Hydroxy Acid Oxidase 1 (HAO1)
A study focused on the inhibition of hydroxy acid oxidase 1 (HAO1) as a strategy to mitigate the accumulation of toxic oxalate in patients with primary hyperoxaluria 1 (PH1). Through DNA-Encoded Chemical Library (DECL) screening, potent HAO1 inhibitors were discovered, leading to compounds with improved potency and ADME/Pharmacokinetic properties. The research aimed at identifying non-acid-containing HAO1 inhibitors due to the poor permeability of carboxylic acid-containing compounds. This highlights the potential of oxalamide derivatives in therapeutic applications related to oxalate accumulation diseases (Lee et al., 2021).
Crystallization Behaviors of Poly(hydroxyalkanoate)s
Another study investigated the crystallization behaviors of bacterially synthesized poly(hydroxyalkanoate)s (PHAs) in the presence of oxalamide compounds. The study found that oxalamide compounds with specific configurations could significantly enhance the crystallization rate of PHAs, suggesting the utility of oxalamide derivatives in improving the material properties of biodegradable plastics and potential biomaterials (Xu et al., 2017).
Asymmetric Synthesis of Nitrogen Containing Compounds
Oxime ethers derived from oxalamide compounds have been utilized in the asymmetric synthesis of a range of nitrogen-containing compounds. This includes simple amines, aminoalcohols, alpha- and beta-amino acids, and various heterocyclic building blocks of natural products. The versatility of oxalamide derivatives in facilitating asymmetric synthesis demonstrates their importance in organic chemistry and drug development (Moody, 2004).
Metal-Organic Frameworks and Luminescent Properties
Research on lanthanide-based metal-organic frameworks (Ln-MOFs) synthesized with oxalamide and other ligands has shown that these compounds exhibit high chemical and thermal stability. Moreover, certain Ln-MOFs demonstrate bright luminescence and magnetic properties, suggesting potential applications in sensors, data storage, and luminescent materials (Luo et al., 2018).
Propiedades
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-6-5-9-18(14-15)22-20(25)19(24)21-12-10-17(11-13-23)16-7-3-2-4-8-16/h2-9,14,17,23H,10-13H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXAVPAHFGKLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2508667.png)
![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)
![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)

![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)

![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)

![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2508681.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)
![7-(4-chlorobenzenesulfonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2508685.png)

